Dermorphin - 77614-16-5

Dermorphin

Catalog Number: EVT-243236
CAS Number: 77614-16-5
Molecular Formula: C₄₀H₅₀N₈O₁₀
Molecular Weight: 802.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dermorphin is a naturally occurring heptapeptide first isolated from the skin of the South American frog Phyllomedusa sauvagei [, ]. Its amino acid sequence is Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2. This opioid peptide exhibits potent analgesic activity, significantly exceeding that of morphine [, , ]. Dermorphin stands out due to the presence of a D-alanine residue in its structure, a unique feature amongst peptides synthesized by animal cells [, ].

Dermorphin's high affinity and selectivity for μ-opioid receptors makes it a valuable tool in dissecting the roles and identifying molecular determinants of μ-receptor binding [, , , , , ].

Synthesis Analysis

Dermorphin and its analogs can be synthesized using solid-phase peptide synthesis, a widely used method for peptide production [, ]. This method involves sequentially adding amino acids to a growing peptide chain attached to a solid support. Dermorphin synthesis typically utilizes 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry for amino acid protection and coupling reagents like 1-hydroxybenzotriazole (HOBt) to facilitate efficient peptide bond formation. The choice of resin, coupling reagents, and deprotection conditions can influence the overall yield and purity of the synthesized peptide.

Molecular Structure Analysis

The molecular structure of dermorphin comprises seven amino acid residues, with a distinctive D-alanine at position 2 []. This D-amino acid is crucial for its potent opioid activity []. The N-terminal tetrapeptide, Tyr-D-Ala-Phe-Gly, is considered the minimal sequence for receptor recognition and retains a significant portion of dermorphin's activity [, , ].

Structural studies indicate that dermorphin adopts a specific conformation for optimal binding to μ-opioid receptors [, ]. This involves a hydrophobic interaction between stacked phenol groups of Tyr1 and Tyr5 and the phenyl group of Phe3, playing a crucial role in receptor binding. The D-configuration of Ala2, the alpha-amino function, and the hydroxyl group of Tyr1 are also essential for receptor interaction [].

Chemical Reactions Analysis

Dermorphin can undergo various chemical reactions. One notable reaction is its enzymatic degradation by peptidases, resulting in the formation of shorter fragments like the N-terminal tetrapeptide []. This degradation pathway modulates the antinociceptive activity of dermorphin in vivo [].

Chemical modification of dermorphin's structure, such as introducing electrophilic groups or adding a C-terminal extension, has been explored to investigate the structure-activity relationships and develop potential affinity labels for μ-opioid receptors [, ].

Mechanism of Action

Dermorphin exerts its potent analgesic effect through high-affinity binding to μ-opioid receptors in the central nervous system [, , , , ]. This binding triggers a cascade of intracellular signaling events that ultimately lead to a reduction in pain perception.

The interaction of dermorphin with μ-receptors can modulate neuronal activity, inhibit neurotransmitter release, and alter pain perception pathways []. Studies have also suggested the involvement of hydrophobic interactions and specific conformational requirements for dermorphin's binding to μ-opioid receptors [, ].

Dermorphin's susceptibility to enzymatic degradation by peptidases in vivo necessitates the use of peptidase inhibitors like amastatin and captopril to potentiate its antinociceptive activity [].

Applications
  • Opioid receptor research: Dermorphin's high affinity and selectivity for μ-opioid receptors have been instrumental in characterizing these receptors and understanding their roles in pain perception, reward, and other physiological processes [, , , , , ].
  • Pain management research: Dermorphin has been used to investigate the mechanisms of pain and explore new therapeutic strategies for managing acute and chronic pain conditions [, , ].
  • Neuroendocrinology research: Studies have explored the effects of dermorphin on hormone release, including growth hormone and prolactin, providing insights into the interplay between opioid systems and endocrine function [, , ].
  • Drug development: The structure-activity relationships of dermorphin and its analogs have been extensively studied to design new opioid analgesics with improved potency, selectivity, and reduced side effects [, , , , ].
  • Blood-brain barrier transport: Dermorphin and its analogs have been utilized to understand the mechanisms of drug transport across the blood-brain barrier, leading to the development of strategies to enhance drug delivery to the central nervous system [].
Future Directions
  • Targeting peripheral opioid receptors: Dermorphin's ability to induce analgesia through peripheral opioid receptors opens up opportunities for developing peripherally restricted analgesics with reduced central side effects [].
  • Investigating opioid receptor dimerization: Dimeric dermorphin analogs can serve as valuable tools to understand the functional significance of opioid receptor dimerization and its implications for drug development [, , ].

[D-Arg2]Dermorphin

  • Compound Description: [D-Arg2]Dermorphin is a synthetic analog of Dermorphin where D-alanine in the second position is substituted with D-arginine. This modification leads to an increase in potency and selectivity for μ-opioid receptors. [, , , , ]

Dermorphin-(1-4)-NH2

  • Compound Description: This tetrapeptide represents the N-terminal fragment of Dermorphin (Tyr-D-Ala-Phe-Gly-NH2). It demonstrates notably lower potency compared to the full Dermorphin sequence, indicating the importance of the C-terminal residues for full activity. [, , ]

Dermorphin-(1-3)-NH2

  • Compound Description: This tripeptide (Tyr-D-Ala-Phe-NH2) constitutes an even shorter N-terminal fragment of Dermorphin, further emphasizing the importance of the full peptide sequence for high affinity binding and biological activity. []

Deamidated Dermorphin

  • Compound Description: Deamidated Dermorphin lacks the C-terminal amide group, which results in a 5-fold decrease in potency compared to the parent peptide. []

[Des-Tyr5]Dermorphin

  • Compound Description: [Des-Tyr5]Dermorphin lacks the tyrosine residue at position 5, resulting in a significant reduction in binding affinity for both μ and δ opioid receptors. []

[Gly5]Dermorphin

  • Compound Description: In [Gly5]Dermorphin, the tyrosine residue at position 5 is replaced with glycine, similarly leading to a substantial decrease in binding to both μ and δ opioid receptors. []

[Gly3-Phe4]Dermorphin

  • Compound Description: This analog inverts the Phe3-Gly4 sequence found in Dermorphin to resemble the Gly3-Phe4 sequence present in enkephalins. This change enhances binding to δ opioid receptors while maintaining the overall μ selectivity. []

[Pro4]Dermorphin

  • Compound Description: Substituting Gly4 with Pro4 in Dermorphin disrupts the peptide's natural solution conformation, leading to decreased affinities for both μ and δ opioid receptors. []

[Ser(Bzl7)]Dermorphin

  • Compound Description: In this analog, the serine residue at position 7 is modified by introducing a benzyl group. This modification significantly enhances the interaction with δ opioid receptors while maintaining a weak μ selectivity. []

[Ser-NHNH27]Dermorphin

  • Compound Description: Similar to [Ser(Bzl7)]Dermorphin, modification of the serine residue at position 7 with a hydrazide group (NHNH2) increases binding to δ opioid receptors while retaining some affinity for μ opioid receptors. []

HYP6-Dermorphin

  • Compound Description: HYP6-Dermorphin is a naturally occurring Dermorphin analog with a hydroxyproline residue replacing proline in the sixth position. It exhibits potent opioid activity but with slightly lower potency compared to Dermorphin. [, , ]

[D-Ala2,N-methyl-Phe4,Gly-ol5]Enkephalin (DAGO)

  • Compound Description: DAGO is a synthetic enkephalin analog with high selectivity for μ-opioid receptors. It's frequently used as a pharmacological tool to investigate μ-opioid receptor function and is often compared to Dermorphin due to their shared receptor selectivity. [, , ]

[D-Ala2,D-Leu5]Enkephalin (DADLE)

  • Compound Description: DADLE is a synthetic enkephalin analog with a higher affinity for δ-opioid receptors compared to μ-opioid receptors. It serves as a valuable tool for investigating the role of δ-opioid receptors and is often used in studies comparing receptor selectivity profiles with Dermorphin. [, ]

[D-Pen2, D-Pen5]Enkephalin (DPDPE)

  • Compound Description: DPDPE is another synthetic enkephalin analog characterized by its high selectivity for δ-opioid receptors. It's a valuable pharmacological tool in opioid research and is frequently used in comparative studies alongside Dermorphin to explore the structural determinants of receptor selectivity. [, , ]

[Lys7]Dermorphin

  • Compound Description: [Lys7]Dermorphin is a naturally occurring Dermorphin analog with lysine replacing serine in the seventh position. This modification results in a peptide with high affinity for μ-opioid receptors and increased blood-brain barrier permeability compared to Dermorphin. [, , ]

Dermorphin-Dynorphin Hybrid Peptides

  • Compound Description: These synthetic peptides are created by combining fragments of Dermorphin and Dynorphin, another opioid peptide family. These hybrids aim to investigate the contribution of specific peptide sequences to receptor binding, analgesic activity, and peripheral opioid effects. []

Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2 (Dermenkephalin)

  • Compound Description: Dermenkephalin is a predicted product of the same amphibian skin precursor that gives rise to Dermorphin. It exhibits potent and selective agonist activity at δ-opioid receptors, contrasting with Dermorphin's μ-opioid receptor preference. []

N-Amidino-Tyr-D-Arg-Phe-Ala-OH (ADAB)

  • Compound Description: ADAB is a synthetic analog of the Dermorphin tetrapeptide fragment (Dermorphin-(1-4)) characterized by an N-terminal amidino group and alanine substitution in position 4. It demonstrates high selectivity for μ1-opioid receptors and exhibits potent, long-lasting antinociceptive effects. []

N-Amidino-Tyr-D-Arg-Phe-Me Ala-OH (ADAMB)

  • Compound Description: ADAMB, similar to ADAB, is a synthetic analog of the Dermorphin-(1-4) fragment with an N-terminal amidino group. This analog incorporates N-methylalanine in position 4, resulting in potent and long-lasting antinociceptive effects primarily mediated through μ1-opioid receptors. []

Tyr-D-Arg2-Phe-Sarcosine4 (TAPS)

  • Compound Description: TAPS is a synthetic tetrapeptide analog of Dermorphin designed to enhance μ-opioid receptor selectivity. It exhibits potent antinociceptive effects and, unlike many other μ-opioid agonists, causes respiratory stimulation at lower doses. []

Properties

CAS Number

77614-16-5

Product Name

Dermorphin

IUPAC Name

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide

Molecular Formula

C₄₀H₅₀N₈O₁₀

Molecular Weight

802.9 g/mol

InChI

InChI=1S/C40H50N8O10/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57)/t23-,29+,30+,31+,32+,33+/m1/s1

InChI Key

FHZPGIUBXYVUOY-VWGYHWLBSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Synonyms

dermorphin
dermorphin, (2-L-Ala)-isomer
H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2
tyrosyl-alanyl-phenylalanyl-glycyl-tyrosyl-prolyl-serinamide

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.